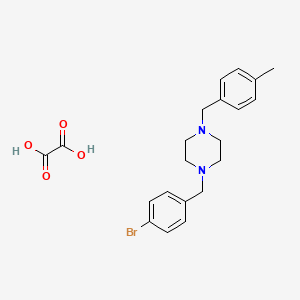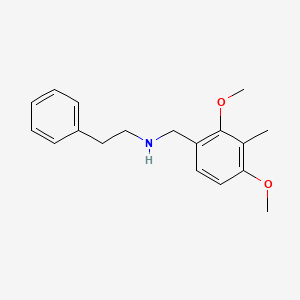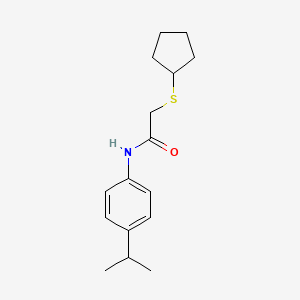![molecular formula C22H29N3O4 B4927803 N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NM-1, and it is a potent inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Mécanisme D'action
NM-1 inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for the activation of various cellular processes. NM-1 has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
NM-1 has been found to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. NM-1 has also been found to have anti-inflammatory effects and to reduce oxidative stress, which are both implicated in the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NM-1 is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors, such as staurosporine and genistein. NM-1 is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of NM-1 is its solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on NM-1. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to NM-1. Additionally, the use of NM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of more effective drug delivery systems for NM-1, such as nanoparticles and liposomes, is an area of interest for improving its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of NM-1 involves the reaction of 5-(4-morpholinyl)-2-nitroaniline with 4-tert-butylphenol and 2-chloroethyl ether. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethylacetamide. The reaction yields NM-1 as a yellow solid, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
NM-1 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several protein kinases that play a crucial role in the growth and proliferation of cancer cells. NM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)17-4-7-19(8-5-17)29-13-10-23-20-16-18(6-9-21(20)25(26)27)24-11-14-28-15-12-24/h4-9,16,23H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHXQXGDXFTYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)

![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)



![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)